
3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one is a synthetic organic compound that belongs to the class of steroids. Steroids are a large family of compounds that play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes a methoxy group and two methyl groups attached to the steroid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one typically involves multiple steps, starting from simpler steroid precursors. Common synthetic routes may include:
Alkylation: Introduction of methyl groups at specific positions on the steroid backbone.
Methoxylation: Addition of a methoxy group to the steroid structure.
Oxidation and Reduction: Various oxidation and reduction reactions to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to achieve optimal results.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one has various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on biological systems, including hormone regulation.
Industry: Used in the production of steroid-based products.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one involves its interaction with specific molecular targets and pathways. This may include:
Hormone Receptors: Binding to hormone receptors and modulating their activity.
Enzyme Inhibition: Inhibiting specific enzymes involved in steroid metabolism.
Signal Transduction: Affecting signal transduction pathways related to steroid hormones.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: A natural estrogen hormone with similar structural features.
Methoxyestradiol: A synthetic derivative of estradiol with a methoxy group.
Methyltestosterone: A synthetic anabolic steroid with methyl groups.
Uniqueness
3-Methoxy-16,16-dimethylestra-1,3,5(10)-trien-17-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other steroids.
Propiedades
Número CAS |
54793-02-1 |
|---|---|
Fórmula molecular |
C21H28O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S)-3-methoxy-13,16,16-trimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C21H28O2/c1-20(2)12-18-17-7-5-13-11-14(23-4)6-8-15(13)16(17)9-10-21(18,3)19(20)22/h6,8,11,16-18H,5,7,9-10,12H2,1-4H3/t16-,17-,18+,21+/m1/s1 |
Clave InChI |
JNQVQWBUEKUMDX-WIRSXHRWSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)(C)C)CCC4=C3C=CC(=C4)OC |
SMILES canónico |
CC1(CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




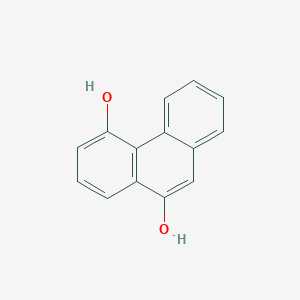
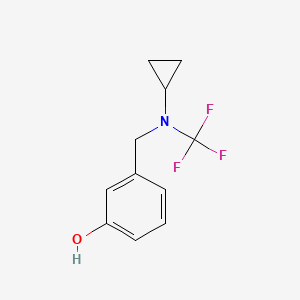
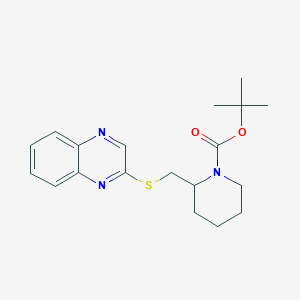
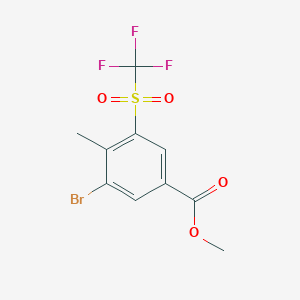

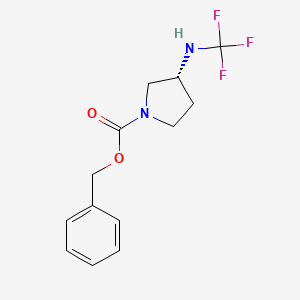


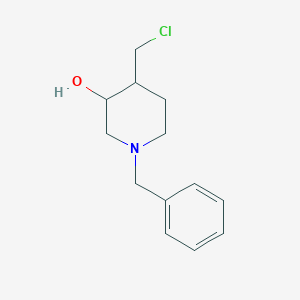
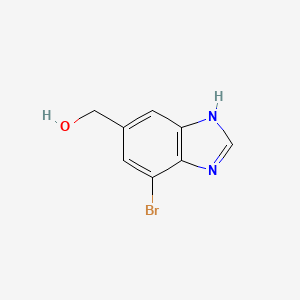
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

